molecular formula C11H15Cl2N B13998730 o-Toluidine, N,N-bis(2-chloroethyl)- CAS No. 1448-51-7

o-Toluidine, N,N-bis(2-chloroethyl)-

Cat. No.: B13998730
CAS No.: 1448-51-7
M. Wt: 232.15 g/mol
InChI Key: QJUPTCXXMGQKIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

o-Toluidine, N,N-bis(2-chloroethyl)- is an organic compound that belongs to the class of aromatic amines It is a derivative of o-toluidine, where the amino group is substituted with two 2-chloroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-Toluidine, N,N-bis(2-chloroethyl)- typically involves the reaction of o-toluidine with 2-chloroethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the hydrogen atoms on the amino group with 2-chloroethyl groups. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of o-Toluidine, N,N-bis(2-chloroethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction is monitored closely to maintain optimal conditions and prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

o-Toluidine, N,N-bis(2-chloroethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound back to its parent amine, o-toluidine.

    Substitution: The 2-chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or primary amines are used under basic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: o-Toluidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

o-Toluidine, N,N-bis(2-chloroethyl)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.

    Medicine: Investigated for its potential use in chemotherapy due to its alkylating properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of o-Toluidine, N,N-bis(2-chloroethyl)- involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This property makes it a potential candidate for use in chemotherapy, where it can target rapidly dividing cancer cells.

Comparison with Similar Compounds

Similar Compounds

    o-Toluidine: The parent compound, which lacks the 2-chloroethyl groups.

    N,N-bis(2-chloroethyl)amine: A related compound with similar alkylating properties.

    N,N-bis(2-chloroethyl)-p-toluidine: A para-substituted derivative with different reactivity and applications.

Uniqueness

o-Toluidine, N,N-bis(2-chloroethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable covalent bonds with nucleophiles makes it particularly useful in applications requiring strong and specific interactions, such as in medicinal chemistry and industrial processes.

Properties

CAS No.

1448-51-7

Molecular Formula

C11H15Cl2N

Molecular Weight

232.15 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-2-methylaniline

InChI

InChI=1S/C11H15Cl2N/c1-10-4-2-3-5-11(10)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3

InChI Key

QJUPTCXXMGQKIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(CCCl)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.